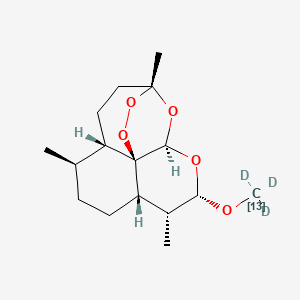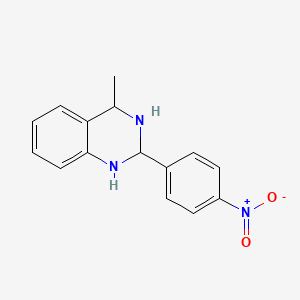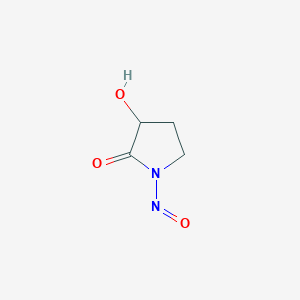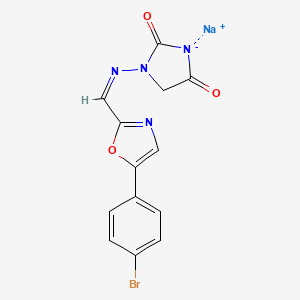
Isopentenyl Pyrophosphate Ammonium Salt-13C2(Contains ~1eq H3PO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentenyl Pyrophosphate Ammonium Salt-13C2 (Contains 1eq H3PO4) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of isopentenyl pyrophosphate, an important intermediate in the biosynthesis of isoprenoids, which are essential components in many biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
In the mevalonate pathway, isopentenyl pyrophosphate is formed from acetyl-CoA through a series of enzymatic reactions . In the MEP pathway, it is synthesized from pyruvate and glyceraldehyde-3-phosphate .
For the preparation of Isopentenyl Pyrophosphate Ammonium Salt-13C2, the compound is typically synthesized by incorporating carbon-13 isotopes into the precursor molecules. The reaction conditions often involve the use of ammonium salts and phosphoric acid to achieve the desired product .
Industrial Production Methods
Industrial production of Isopentenyl Pyrophosphate Ammonium Salt-13C2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the isotopic labeling and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Isopentenyl Pyrophosphate Ammonium Salt-13C2 undergoes various chemical reactions, including:
Isomerization: Conversion to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Condensation: Formation of larger isoprenoid compounds through condensation reactions with other isoprenoid precursors.
Common Reagents and Conditions
Common reagents used in reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include enzymes such as isopentenyl pyrophosphate isomerase and various phosphoric acid derivatives . The reactions typically occur under mild conditions, often in aqueous solutions or organic solvents like methanol .
Major Products
The major products formed from reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include dimethylallyl pyrophosphate and other isoprenoid compounds such as geranyl pyrophosphate and farnesyl pyrophosphate .
Applications De Recherche Scientifique
Isopentenyl Pyrophosphate Ammonium Salt-13C2 is widely used in scientific research due to its role as an isoprenoid precursor. Some of its applications include:
Mécanisme D'action
Isopentenyl Pyrophosphate Ammonium Salt-13C2 exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase, which then participates in the formation of larger isoprenoid compounds . These compounds are involved in various biological processes, including protein prenylation and the synthesis of cholesterol and other sterols .
Comparaison Avec Des Composés Similaires
Isopentenyl Pyrophosphate Ammonium Salt-13C2 can be compared with other similar compounds such as:
Dimethylallyl Pyrophosphate: An isomer of isopentenyl pyrophosphate that also serves as a precursor in isoprenoid biosynthesis.
Geranyl Pyrophosphate: A larger isoprenoid compound formed from the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid compound involved in the biosynthesis of sterols and other important biomolecules.
The uniqueness of Isopentenyl Pyrophosphate Ammonium Salt-13C2 lies in its isotopic labeling, which allows for detailed studies of isoprenoid biosynthesis and metabolic pathways .
Propriétés
Formule moléculaire |
C5H12O7P2 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
3-methyl(1,2-13C2)but-3-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i3+1,4+1 |
Clé InChI |
NUHSROFQTUXZQQ-CQDYUVAPSA-N |
SMILES isomérique |
CC(=C)[13CH2][13CH2]OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


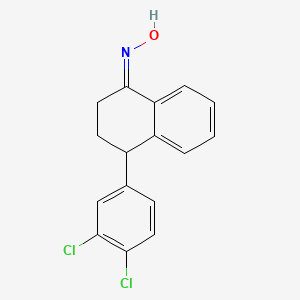
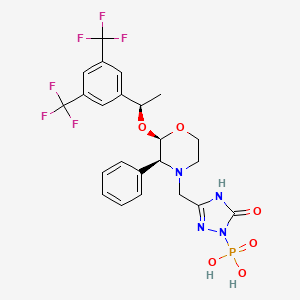
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
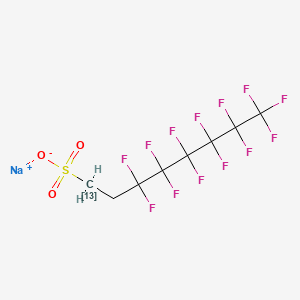
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
